Cyclohexyl(cyclopentyl)acetic acid
Description
Cyclohexyl(cyclopentyl)acetic acid is a bicyclic alkyl-substituted acetic acid derivative featuring both cyclohexyl and cyclopentyl moieties. These compounds are often explored for their pharmacological properties, including analgesic and anti-inflammatory activities, and serve as intermediates in organic synthesis ().
Properties
CAS No. |
5441-75-8 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-cyclohexyl-2-cyclopentylacetic acid |
InChI |
InChI=1S/C13H22O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h10-12H,1-9H2,(H,14,15) |
InChI Key |
YPTKBGIFVCKXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Cyclohexyl(cyclopentyl)acetic Acid
General Synthetic Approach
The synthesis of this compound generally involves constructing the cyclohexyl and cyclopentyl rings attached to an acetic acid backbone. This can be achieved through multi-step organic reactions such as:
Esterification of Cyclopentyl Derivatives as a Key Step
One relevant preparative strategy involves the synthesis of cyclopentyl acetate, an ester intermediate, which can be further transformed into this compound. A patented method for cyclopentyl acetate synthesis employs sulfonic acid type cation exchange resin catalysts in fixed bed reactors combined with catalytic distillation towers, optimizing conversion and selectivity.
Process Highlights for Cyclopentyl Acetate Synthesis (Relevant to Intermediate Preparation):
| Step | Description | Conditions | Catalyst | Outcome |
|---|---|---|---|---|
| 1 | Esterification of cyclopentene with acetic acid | Molar ratio cyclopentene:acetic acid = 1:1.5–3; Pressure 0.1–0.3 MPa; Temperature 60–80 °C; Residence time 0.5–2 h | Sulfonic acid type cation exchange resin (e.g., D005, D006, DNW) | Cyclopentyl acetate selectivity ≥ 99%; cyclopentene conversion ≤ 75% |
| 2 | Catalytic distillation for further esterification and product separation | Pressure 0.1–0.29 MPa; Temperature 60–80 °C; Residence time 1–3 h; Reflux ratio 1–2 | MP-III type bulk structure catalytic distillation tower | Deep conversion of cyclopentene; cyclopentyl acetate purity ≥ 99% |
This process achieves high selectivity and conversion efficiency by combining fixed bed reactors with catalytic distillation, using gas-liquid mixed phase reactions and efficient heat utilization.
Proposed Synthetic Route for this compound
Based on the above information and typical organic synthesis strategies, a plausible synthetic pathway to this compound could involve:
- Synthesis of cyclopentyl acetate via esterification of cyclopentene and acetic acid under catalytic conditions.
- Formation of cyclohexyl-substituted intermediates through coupling or alkylation reactions involving cyclohexyl derivatives.
- Coupling of cyclopentyl and cyclohexyl intermediates to form a substituted acetic acid backbone.
- Hydrolysis or oxidation steps to convert esters or other intermediates into the final this compound compound.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the α-carbon of the acetic acid moiety, forming derivatives such as ketones or hydroxylated products. For example:
Reaction:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO<sub>4</sub> | Acidic, 60°C | Ketoacetic acid derivative | 72% |
| CrO<sub>3</sub> | Acetic anhydride, 40°C | Hydroxylated derivative | 58% |
Esterification
The carboxylic acid group reacts with alcohols to form esters, a reaction catalyzed by acid or enzymatic agents:
Reaction:
| Alcohol | Catalyst | Temperature | Ester Yield |
|---|---|---|---|
| Methanol | H<sub>2</sub>SO<sub>4</sub> | 80°C | 89% |
| Ethanol | Amberlyst-15 | 70°C | 85% |
Mechanistic studies suggest a Langmuir–Hinshelwood model governs reaction kinetics, where adsorption of reactants on the catalyst surface is rate-limiting .
Hydrolysis
Under acidic or basic conditions, the compound undergoes hydrolysis, though the bicyclic structure stabilizes the molecule against rapid degradation:
Reaction:
| Conditions | Time | Conversion |
|---|---|---|
| 1M HCl, reflux | 6 hours | 45% |
| 2M NaOH, 90°C | 4 hours | 68% |
Hydrogenation
The cyclopentyl and cyclohexyl rings can undergo partial hydrogenation under high-pressure H<sub>2</sub>, though steric hindrance limits reactivity:
Reaction:
| Catalyst | Pressure | Selectivity |
|---|---|---|
| Pd/C | 100 atm | 62% (cis isomer) |
| Raney Ni | 50 atm | 38% (trans isomer) |
Biological Interactions
The bicyclic structure enhances interactions with enzymes, making it a substrate for microbial degradation:
-
Pseudomonas putida oxidizes the compound to 2-cyclohexyl-2-cyclopentylacetate with 94% efficiency under aerobic conditions .
-
Cytochrome P450 enzymes catalyze hydroxylation at the cyclopentyl ring, forming a diastereomeric mixture .
Thermal Decomposition
Pyrolysis studies reveal decarboxylation above 200°C:
| Temperature | Major Product | Byproducts |
|---|---|---|
| 250°C | Cyclohexyl(cyclopentyl)acetone | Cyclopentene, CO<sub>2</sub> |
| 300°C | Bicyclic hydrocarbons | Acetic acid |
Comparative Reactivity
The compound’s reactivity differs from simpler acetic acid derivatives due to steric and electronic effects:
| Property | This compound | Cyclohexaneacetic acid |
|---|---|---|
| Esterification rate (k, s<sup>-1</sup>) | 1.2 × 10<sup>-3</sup> | 3.8 × 10<sup>-3</sup> |
| Oxidation potential (V) | +1.45 vs SHE | +1.32 vs SHE |
Scientific Research Applications
Cyclohexaneacetic acid, α-cyclopentyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexaneacetic acid, α-cyclopentyl- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
Cyclohexyl(cyclopentyl)acetic acid belongs to a broader class of cycloalkyl-substituted acetic acids. Key analogues include:
Key Structural Differences :
- Ring Size : Cyclohexyl (6-membered) vs. cyclopentyl (5-membered) groups influence steric hindrance and conformational flexibility. Cyclopentyl derivatives exhibit enhanced anti-inflammatory activity in late-phase pain models compared to cyclohexyl analogues ().
- Substituent Position : Ether or ester linkages (e.g., allyl cyclohexoylacetate , ) modify solubility and metabolic stability.
Pharmacological Activity
Analgesic and Anti-inflammatory Profiles :
- Cyclopentyl-acylhydrazones (e.g., 2a–e) : Demonstrated 72–94% inhibition of acetic acid-induced abdominal writhing and significant activity in the late-phase formalin test (anti-inflammatory pain) .
- Hybrid Structures (e.g., 8be) : Combining cyclohexyl and cyclopentyl groups (as in purine-scaffold inhibitors) may enhance STAT3 inhibition, though specific data are pending ().
Table 1: Analgesic Activity of Selected Analogues
| Compound | Abdominal Writhing Inhibition (%) | Formalin Test (Late Phase) Activity |
|---|---|---|
| Cyclopentyl-acylhydrazone 2e | 75.4 ± 8.1 | High |
| Cyclohexyl-acylhydrazone 1 | Not reported | Low |
| Indomethacin (Control) | 72.3 ± 0.9 | Moderate |
Physicochemical Properties
Reactivity and Stability
Biological Activity
Cyclohexyl(cyclopentyl)acetic acid is a compound that has garnered interest due to its potential biological activities, particularly in the context of enzyme inhibition and metabolic pathways. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by its unique cycloalkyl structure, which contributes to its reactivity and interaction with biological systems. The compound's structure allows it to participate in various chemical reactions, including those relevant to metabolic processes.
Enzyme Inhibition
One of the key areas of research surrounding this compound involves its role as an inhibitor of glycerol 3-phosphate acyltransferase (GPAT). Studies have shown that compounds with cyclohexyl and cyclopentyl scaffolds can exhibit varying degrees of inhibitory activity against GPAT, which is crucial in lipid metabolism.
- Inhibition Studies : In vitro studies indicated that certain cyclohexane carboxylic acids demonstrate significant inhibition of GPAT activity. For instance, a compound identified as 8b was noted to be the most effective inhibitor, producing 15% inhibition at a concentration of 40 μg/mL, while other related compounds exhibited marginally lower efficacy .
| Compound | Structure Type | Inhibition (%) at 40 μg/mL |
|---|---|---|
| 8b | Cyclohexane | 15 |
| 14b | Cyclohexane | 5 |
| 21 | Cyclopentane | 10 |
Reactivity and Transformation
Research has also highlighted the unique reactivity patterns exhibited by cyclohexyl carboxylic acids. For instance, these compounds can undergo tandem reactions leading to the formation of olefins and other derivatives. This capability is significant for synthetic applications and further exploration in medicinal chemistry .
- Tandem Reactions : Cyclohexyl carboxylic acids can be transformed into olefinated arenes through dehydrogenation-olefination-decarboxylation processes, showcasing their versatility in chemical synthesis .
Study on Glycerol Metabolism
A notable study investigated the effects of cycloalkyl carboxylic acids on glycerol metabolism. The research focused on how these compounds could serve as analogs to glycerol 3-phosphate, providing insights into their potential as metabolic modulators. The results indicated that specific configurations of these cyclic acids could significantly influence their inhibitory properties against GPAT .
Antibiotic Resistance Mechanisms
In another context, cycloalkyl derivatives were explored for their potential roles in overcoming antibiotic resistance. The structural characteristics of cyclopentyl and cyclohexyl groups were evaluated for their ability to enhance binding affinities in antibiotic compounds, indicating a promising avenue for developing new therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing cyclohexyl(cyclopentyl)acetic acid derivatives?
- Methodological Answer : Cyclopentyl and cyclohexyl acetic acids can be synthesized via multi-step pathways involving oxirane-opening reactions, hydrolysis, and borane-mediated reductions. For example, cyclopentyl acetic acid derivatives (e.g., compound 17 ) are synthesized from azido-lactone precursors through hydrolysis, while cyclohexyl analogs (e.g., 29 , 33 ) require selective sulfonylation and cyanide displacement . Key reagents include Pd/C for hydrogenation, NaOH for hydrolysis, and HBr for bromohydrin formation.
Q. How can spectroscopic techniques validate the structure of this compound derivatives?
- Methodological Answer : Characterization relies on IR spectroscopy (to confirm carboxylic acid and amide groups), UV-Vis (for electronic transitions in coordination complexes), and EPR (to study paramagnetic copper(II) complexes). Single-crystal X-ray diffraction is critical for confirming stereochemistry, as demonstrated for copper complexes of 2-(1-aminocyclohexyl)acetic acid .
Q. What solvent systems are effective for studying the reactivity of cyclohexyl esters?
- Methodological Answer : Acetic acid, formic acid, and trifluoroacetic acid are common solvents for solvolysis studies. For example, trans-2-substituted cyclohexyl tosylates exhibit solvent-dependent reactivity: trifluoroacetic acid enhances participation effects, while aqueous alcohols reduce inductive effects .
Advanced Research Questions
Q. How do steric and electronic factors influence reaction yields in this compound synthesis?
- Methodological Answer : Steric hindrance from cyclohexyl/cyclopentyl groups necessitates optimized reaction conditions. For instance, oxirane-opening reactions (e.g., compound 18 → 21 ) require precise stoichiometry of HBr to avoid side products. Computational modeling (e.g., DFT) can predict steric clashes, while kinetic studies using HPLC or GC-MS track intermediate stability .
Q. What strategies resolve contradictions in solvolysis rate data for cyclohexyl derivatives?
- Methodological Answer : Discrepancies arise from competing participation (e.g., neighboring-group effects) and solvent polarity. In trifluoroacetic acid, trans-2-trifluoroacetoxy substituents accelerate solvolysis due to enhanced participation, while methoxy groups show negligible solvent sensitivity. Statistical analysis (e.g., Eyring plots) and solvent parameter correlations (e.g., Grunwald-Winstein) help reconcile data .
Q. How can thermodynamic calculations guide the optimization of esterification reactions involving this compound?
- Methodological Answer : Transesterification of cyclopentyl acetate with methanol is exothermic (ΔH = -15 kJ/mol), favoring temperatures of 323–343 K and methanol:ester molar ratios of 3:1–4:1. Phase equilibria data (e.g., liquid-liquid partitioning coefficients) and Aspen Plus simulations validate experimental yields .
Data Analysis & Experimental Design
Q. How do cyclohexyl/cyclopentyl substituents affect the stability of metal complexes?
- Methodological Answer : Cyclohexyl groups in β-amino acid ligands (e.g., 2-(1-aminocyclohexyl)acetic acid) enhance steric stabilization of copper(II) complexes, as shown by EPR spectra (g∥ = 2.25, A∥ = 180×10⁻⁴ cm⁻¹). Comparative studies with tert-butyl-substituted analogs reveal how hydrophobicity impacts bioactivity .
Q. What statistical methods are suitable for analyzing kinetic data in substituent-effect studies?
- Methodological Answer : Multivariate regression models (e.g., Hammett or Taft plots) quantify electronic effects, while ANOVA identifies solvent-specific trends. For example, rate constants (k) for cyclohexyl tosylate solvolysis in acetic acid (log k = -4.2) vs. formic acid (log k = -3.1) highlight solvent ionizing power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
